molecular formula C3H9N3O3S B043773 Taurocyamine CAS No. 543-18-0

Taurocyamine

Cat. No. B043773
CAS RN: 543-18-0
M. Wt: 167.19 g/mol
InChI Key: JKLRIMRKZBSSED-UHFFFAOYSA-N
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Description

Synthesis Analysis

Taurocyamine synthesis involves biochemical pathways observed in both vertebrates and invertebrates. In a study by Thoai et al. (1963), the biogenesis of taurocyamine was investigated in rats and marine organisms, revealing its formation from sulfur precursors and the incorporation of the amidino group of arginine through transamidination reactions. This process suggests hypotaurocyamine as a natural precursor to taurocyamine, arising from the enzymic or non-enzymic oxidation of the sulphinic guanido derivative (Thoai, Zappacosta, & Robin, 1963).

Molecular Structure Analysis

The molecular structure of taurocyamine has been elucidated through crystallography. Bombieri et al. (1990) determined the crystal structure of taurocyamine, highlighting a monoclinic space group and detailing its extensive hydrogen-bond system in the crystal state. This structural analysis provides insight into the molecular interactions and distribution of protons in taurocyamine (Bombieri, Demartin, Braghiroli, & Bella, 1990).

Chemical Reactions and Properties

Taurocyamine participates in various biochemical reactions, notably its role in energy metabolism within marine organisms. Surholt (1979) studied taurocyamine kinase, an enzyme from the body-wall musculature of the lugworm, which catalyzes the reversible transfer of a phosphoryl group between ATP and taurocyamine, revealing its importance in the energy storage and transfer mechanisms of marine annelids (Surholt, 1979).

Scientific Research Applications

  • Behavioral and Psychological Research : Taurocyamine is used as a nonoverlap method in single-subject experimental research to evaluate the effectiveness of behavioral, educational, and psychological treatments (Rakap, 2015).

  • Neuroactive Amino Acids Studies : It is found in low amounts in both vertebrates and invertebrates, aiding research on neuroactive amino acids (Huxtable et al., 1989).

  • Aging and DNA Stability : Taurocyamine may influence resilience during aging by affecting DNA stability and gene transcription (Kerbel, 2018).

  • Neuropharmacology : It specifically stimulates γ-aminobutyric acid (GABA) release in rat brain, affecting GABA sensitivity (Yamamoto et al., 1983).

  • Drug Development for Schistosomiasis : The structure of taurocyamine kinase from Schistosoma mansoni provides insights for anti-schistosomiasis drug design (Merceron et al., 2015).

  • Neurophysiology : It affects the spike frequency of guinea pig cerebellar Purkinje cells, with implications for understanding neurotransmitter functions (Okamoto & Sakai, 1981).

  • Convulsion Studies : Taurocyamine induces violent convulsions in various animals after intracisternal injection, contributing to understanding seizure mechanisms (Hiramatsu et al., 1985).

  • Stress Research : Its elevation in the liver of stressed mice suggests roles in osmoregulation and inflammation (Goto et al., 2015).

  • Sperm Motility Studies : Taurocyamine is less effective than hypotaurine in stimulating hamster sperm motility in vitro (Gwatkin, 1983).

  • Cell Biology : It inhibits taurine uptake in cultured human lymphoblastoid cells (Tallan et al., 1983).

  • Brain Chemistry : More effective than beta alanine in reducing brain taurine levels in rats (Shaffer & Kocsis, 1981).

  • Enzymology : Taurocyamine kinase (TK) catalyzes the phosphate transfer between ATP and taurocyamine (Jarilla et al., 2013).

  • Musculature Studies : Found in lugworm body-wall musculature, TK has significant specific activity at optimal temperatures (Surholt, 1979).

  • Biochemical Synthesis : Taurocyamine is a natural product of arginine transamidination in certain animal tissues (Thoai et al., 1963).

  • Mitochondrial Research : TK in marine annelids has cytoplasmic and mitochondrial isoforms with substrate specificity variations (Uda et al., 2005).

  • Crystallography : The crystal structure of taurocyamine suggests the presence of isomers or zwitterions (Bombieri et al., 1990).

  • Seizure Research : Taurine inhibits taurocyamine-induced seizures in animal models (Mori et al., 1981).

  • Chemotherapeutic Agent Development : Inhibitors against P. westermani TK could be effective novel chemotherapeutic agents and could be utilized for the development of specific diagnostic tools for paragonimiasis detection (Jarilla et al., 2009).

  • Substrate Specificity Studies : Substrate specificity in phosphagen kinases is strongly controlled by the amino-acid residue at position 95 (Tanaka & Suzuki, 2004).

Future Directions

Future research could focus on the role of Taurocyamine in various biological processes and its potential applications in medicine. For instance, the enzyme Taurocyamine kinase (CsTK) from C. sinensis has been suggested as a potential chemotherapeutic target . Further studies are needed to explore this possibility and to understand the detailed mechanism of action of Taurocyamine in different biological systems.

properties

IUPAC Name

2-(diaminomethylideneamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLRIMRKZBSSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202654
Record name Taurocyamine
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URL https://comptox.epa.gov/dashboard/DTXSID10202654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Taurocyamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

39 mg/mL at 21 °C
Record name Taurocyamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Taurocyamine

CAS RN

543-18-0
Record name 2-[(Aminoiminomethyl)amino]ethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taurocyamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taurocyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Taurocyamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
K Okamoto, Y Sakai - Brain research, 1981 - Elsevier
… The effects of the possible metabolites of taurine -- taurocyamine and hypotaurine -- and of … by picrotoxin on taurocyamine. The sites sensitive to taurocyamine and hypotaurine were …
Number of citations: 53 www.sciencedirect.com
K Uda, N Saishoji, S Ichinari, WR Ellington… - The FEBS …, 2005 - Wiley Online Library
… for the substrates taurocyamine and lombricine (9% of that of taurocyamine). … for taurocyamine, lombricine (30% of that of taurocyamine) and glycocyamine (7% of that of taurocyamine). …
Number of citations: 34 febs.onlinelibrary.wiley.com
K Uda, M Hoshijima, T Suzuki - … and Physiology Part B: Biochemistry and …, 2013 - Elsevier
… Both enzymes showed strong activity for taurocyamine and, in addition, we detected taurocyamine in cell extracts of P. infestans. Thus, the enzyme was identified to be taurocyamine …
Number of citations: 20 www.sciencedirect.com
BR Jarilla, S Tokuhiro, M Nagataki, SJ Hong, K Uda… - FEBS letters, 2009 - Elsevier
Taurocyamine kinase (TK) was previously reported to be restricted to certain marine annelids; however, the present study has proven otherwise. The lung fluke Paragonimuswestermani …
Number of citations: 25 www.sciencedirect.com
K Uda, K Tanaka, X Bailly, F Zal, T Suzuki - International journal of …, 2005 - Elsevier
… taurocyamine and also considerable activity for lombricine (21% that of taurocyamine). The … creatine kinase, showed stronger activity for taurocyamine, and a broader activity for various …
Number of citations: 23 www.sciencedirect.com
NV Thoai, S Zappacosta, Y Robin - Comparative Biochemistry and …, 1963 - Elsevier
… of ~4Ctaurocyamine, from 14C-amidinoarginine; the specific radioactivity of hypotaurocyamine so synthesized … On the other hand, taurocyamine does not seem to proceed from enzymic …
Number of citations: 17 www.sciencedirect.com
A Mori, Y Katayama, I Yokoi, M Matsumoto - The Effects of Taurine on …, 1981 - Springer
… arginine nor taurocyamine. These data indicate that the guanidine label in taurocyamine comes … We also studied the CNS excitatory action of taurocyamine. We had previously observed …
Number of citations: 31 link.springer.com
A Palmer, BN Begres, JM Van Houten… - … and Physiology Part B …, 2013 - Elsevier
… taurocyamine efficiently, supporting our hypothesis that it can also function as a hypotaurocyamine or taurocyamine … (Table 1), the taurocyamine activity of the PsTK determined …
Number of citations: 13 www.sciencedirect.com
B SURHOLT - European Journal of Biochemistry, 1979 - Wiley Online Library
… taurocyamine phosphotransferase (or taurocyamine kinase). So far, only a few studies on this enzyme have been published [1,2], in which taurocyamine … of taurocyamine kinase from A. …
Number of citations: 19 febs.onlinelibrary.wiley.com
R Merceron, AM Awama, R Montserret… - Journal of Biological …, 2015 - ASBMB
The taurocyamine kinase from the blood fluke Schistosoma … group between ATP and taurocyamine. SmTK is derived from … Our structures of SmTK complexed with taurocyamine or l-…
Number of citations: 8 www.jbc.org

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